2-Chloro-5-fluoro-N-hydroxybenzamide (CAS 1864582-01-3) is a highly functionalized halogenated hydroxamic acid utilized primarily as a potent zinc-binding group (ZBG) in metalloenzyme inhibitor design and as a regioselective building block in advanced organic synthesis [1]. Featuring a dual-halogenated aromatic ring, it offers a significantly lower pKa and enhanced lipophilicity compared to unsubstituted benzohydroxamic acid. These properties make it an ideal precursor for developing metabolically stable histone deacetylase (HDAC) inhibitors, matrix metalloproteinase (MMP) inhibitors, and specialized transition metal chelators. For procurement, its value lies in the precise electronic tuning provided by the 5-fluoro group and the steric and reactive handle offered by the 2-chloro substitution, which collectively dictate its binding kinetics and downstream processability [1].
Substituting this specific compound with generic benzohydroxamic acid or mono-halogenated analogs compromises both biological efficacy and synthetic utility [1]. The 5-fluoro substituent is critical for blocking cytochrome P450-mediated para-hydroxylation, a common metabolic liability that rapidly degrades non-fluorinated aromatic rings in biological systems. Meanwhile, the sterically demanding 2-chloro group forces the amide into a specific non-planar conformation relative to the aromatic ring, which is essential for optimal insertion into the hydrophobic channels of target metalloenzymes [1]. In synthetic workflows, replacing this compound with a non-chlorinated analog eliminates the possibility of orthogonal late-stage functionalization via palladium-catalyzed cross-coupling, severely limiting the structural diversity of the final product library.
The electron-withdrawing nature of the 2-chloro and 5-fluoro substituents significantly alters the acidity of the hydroxamic acid moiety. Compared to unsubstituted benzohydroxamic acid (BHA), the dual halogenation lowers the pKa, increasing the proportion of the active, deprotonated hydroxamate species at physiological pH [1]. This electronic tuning results in a stronger coordinate covalent bond with the catalytic zinc ion in enzymes like HDACs and MMPs, directly translating to lower IC50 values in target assays.
| Evidence Dimension | Hydroxamic acid pKa and Zinc coordination affinity |
| Target Compound Data | Lowered pKa (estimated ~7.5-8.0) promoting stable Zn2+ chelation at pH 7.4 |
| Comparator Or Baseline | Unsubstituted benzohydroxamic acid (BHA) (pKa ~8.8) |
| Quantified Difference | Increased ionization at physiological pH, leading to enhanced metalloenzyme inhibition |
| Conditions | Aqueous buffer, pH 7.4, standard metalloenzyme assay conditions |
Lower pKa ensures a higher concentration of the active chelating species, crucial for researchers developing high-affinity metalloenzyme inhibitors.
The strategic placement of the fluorine atom at the 5-position provides a strong stereoelectronic shield against oxidative metabolism. Non-fluorinated benzohydroxamic acids are highly susceptible to para-hydroxylation by hepatic CYP450 enzymes [1]. The strong C-F bond in 2-chloro-5-fluoro-N-hydroxybenzamide resists this oxidation, significantly prolonging the half-life of derived drug candidates. When compared to 2-chlorobenzohydroxamic acid, the addition of the 5-fluoro group effectively shuts down the primary metabolic liability of the aromatic ring.
| Evidence Dimension | Resistance to CYP450-mediated aromatic hydroxylation |
| Target Compound Data | High metabolic stability due to 5-fluoro blocking group |
| Comparator Or Baseline | 2-Chlorobenzohydroxamic acid (rapidly hydroxylated at the 5-position) |
| Quantified Difference | Significant reduction in intrinsic clearance (CLint) for derived APIs |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Procuring the 5-fluoro derivative is essential for drug discovery programs aiming to avoid rapid metabolic clearance of their lead compounds.
Beyond its use as a terminal functional group, 2-chloro-5-fluoro-N-hydroxybenzamide serves as a highly versatile synthetic intermediate. The N-hydroxybenzamide moiety can undergo Lossen rearrangement to yield the corresponding functionalized aniline. More importantly, the 2-chloro substituent provides an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) when the hydroxamic acid is suitably protected [1]. This dual reactivity is absent in 5-fluorobenzohydroxamic acid, making the 2-chloro variant indispensable for generating structurally diverse libraries.
| Evidence Dimension | Suitability for transition-metal-catalyzed cross-coupling |
| Target Compound Data | Enables orthogonal C-C or C-N bond formation at the 2-position |
| Comparator Or Baseline | 5-Fluorobenzohydroxamic acid (lacks the reactive halogen handle) |
| Quantified Difference | Enables multi-step diversification without disrupting the core fluorinated framework |
| Conditions | Standard palladium-catalyzed cross-coupling conditions (e.g., Pd(dppf)Cl2, base, heat) |
Buyers synthesizing complex agrochemical or pharmaceutical libraries require the 2-chloro handle for late-stage structural diversification.
The compound is the optimal starting material for synthesizing advanced metalloenzyme inhibitors where a metabolically stable, high-affinity zinc-binding group is required to target the hydrophobic channels of HDACs or MMPs [1].
Through the Lossen rearrangement, this compound serves as a reliable precursor to 2-chloro-5-fluoroaniline, a critical building block for modern, environmentally stable crop protection agents [1].
In hydrometallurgy and analytical chemistry, the tuned pKa and enhanced lipophilicity of this specific halogenated hydroxamic acid make it an excellent candidate for the selective solvent extraction of transition metals (e.g., Cu, Fe, Zn) from complex aqueous mixtures [1].